H-DL-Ala-OMe.HCl

Description

The exact mass of the compound Methyl D-alaninate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUKFAFDFHZKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928899 | |

| Record name | Methyl alaninatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-97-4, 2491-20-5, 14316-06-4 | |

| Record name | Alanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14316-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2491-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl alaninatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Ala-OMe.HCl: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a versatile and fundamental building block in the fields of organic synthesis, medicinal chemistry, and biochemical research. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, most notably peptides and their derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental details and workflows relevant to laboratory practice.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. As a racemic mixture, it is optically inactive. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.

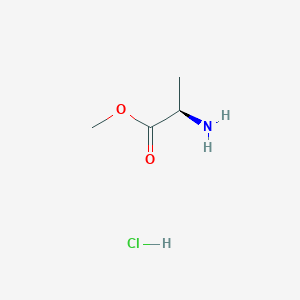

Structure

The chemical structure of this compound consists of a central chiral carbon atom bonded to an amino group (protonated as an ammonium chloride salt), a methyl group, a hydrogen atom, and a methoxycarbonyl group.

Molecular Formula: C₄H₁₀ClNO₂

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 139.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 158 °C | [2] |

| Solubility | Soluble in water and methanol. | [2] |

| Stability | Stable under recommended storage conditions (cool and dry). Hygroscopic. | [1] |

| CAS Number | 13515-97-4 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes typical spectroscopic data.

| Spectroscopy | Key Peaks and Assignments |

| ¹H NMR | δ (ppm): ~1.5 (d, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~4.1 (q, 1H, -CH) |

| ¹³C NMR | δ (ppm): ~15 (-CH₃), ~49 (-CH), ~53 (-OCH₃), ~171 (C=O) |

| FTIR | ν (cm⁻¹): ~2900-3100 (C-H stretch), ~1740 (C=O ester stretch), ~1500-1600 (N-H bend) |

| Mass Spec. | m/z: 104 ([M-Cl]⁺), fragmentation peaks corresponding to the loss of the methoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃).[3][4][5][6][7] |

Experimental Protocols

Synthesis of this compound via Esterification with Thionyl Chloride

This protocol describes a common and efficient method for the synthesis of this compound from DL-alanine.

Materials:

-

DL-Alanine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a fume hood, suspend DL-alanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.1 - 1.2 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation and slow addition to control the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.[8] This typically takes several hours.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid residue.

-

Purification: Wash the crude product with cold diethyl ether to remove any unreacted thionyl chloride and other organic impurities. Collect the purified white solid by vacuum filtration using a Büchner funnel.

-

Drying: Dry the product under vacuum to obtain pure this compound.

Recrystallization for Further Purification

For obtaining high-purity this compound, recrystallization can be performed.

Materials:

-

Crude this compound

-

Methanol

-

Diethyl Ether

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.[2]

-

Precipitation: Slowly add diethyl ether to the warm methanolic solution until it becomes slightly cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

-

Drying: Dry the purified crystals under vacuum.

Applications in Research and Development

This compound is a cornerstone reagent in the synthesis of peptides and other biologically active molecules.

Role as a Building Block in Drug Discovery

In the landscape of drug discovery, small, reactive molecules known as building blocks are essential for the construction of novel chemical entities.[9][10][11][] this compound serves as an ideal building block due to its readily available amine and protected carboxylic acid functionalities. This allows for sequential and controlled chemical modifications, which is a fundamental principle in the design and synthesis of new drug candidates.

Experimental Workflow: Dipeptide Synthesis

The following workflow outlines the general steps for synthesizing a dipeptide using this compound in a solution-phase approach.[13]

A more detailed protocol for solid-phase peptide synthesis (SPPS), where this compound would be used in its protected form (e.g., Fmoc-DL-Ala-OH) and coupled to a resin-bound amino acid, follows a cyclical process of deprotection and coupling.[14][15][16][17][18]

Biological Context: Alanine Metabolism

While there are no specific signaling pathways directly attributed to this compound, upon hydrolysis of the methyl ester in a biological system, it would yield DL-alanine. Alanine is a non-essential amino acid that plays a central role in metabolism, particularly in the glucose-alanine cycle.

Conclusion

This compound is a fundamental and versatile chemical entity with significant applications in synthetic and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and utility as a building block for more complex molecules, particularly peptides, ensure its continued importance in research and development. This guide provides the essential technical information for its effective use in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Building block (chemistry) - Wikipedia [en.wikipedia.org]

- 11. marketing.emolecules.com [marketing.emolecules.com]

- 13. benchchem.com [benchchem.com]

- 14. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. chem.uci.edu [chem.uci.edu]

- 17. peptide.com [peptide.com]

- 18. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

H-DL-Ala-OMe.HCl in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-DL-Ala-OMe.HCl, chemically known as DL-Alanine methyl ester hydrochloride, is a versatile and fundamental building block in the field of biochemistry and pharmaceutical development. As a derivative of the racemic amino acid alanine, it provides a crucial starting point for the synthesis of a wide array of peptides and other bioactive molecules. Its utility spans from the creation of novel therapeutic agents to the investigation of fundamental biochemical processes such as enzyme activity and cellular signaling. This technical guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Core Applications in Biochemistry

This compound and its individual stereoisomers, L-Alanine methyl ester hydrochloride and D-Alanine methyl ester hydrochloride, are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics.[1][2] The methyl ester protection of the carboxylic acid group and the hydrochloride salt form enhance its solubility and stability, making it a convenient reagent for peptide synthesis.[3] Beyond peptide synthesis, this compound and its derivatives are employed in a variety of biochemical research areas:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of pharmaceuticals, including antiviral and anticancer agents.[2][4][5] The incorporation of D-alanine, in particular, can enhance the stability of peptides against enzymatic degradation.

-

Biochemical Research: It is used in studies related to protein synthesis, enzyme activity, and metabolic pathways.[1][3] Its structural similarity to natural amino acids allows it to be used as a probe in studying enzymatic processes.[6]

-

Neurochemistry: Derivatives of alanine methyl ester are utilized in research investigating neurotransmitter functions, with potential applications in the development of treatments for neurological disorders.[7]

Quantitative Data: Bioactivity of Peptides Containing Alanine Derivatives

The incorporation of DL-alanine or its stereoisomers into peptide structures can confer significant biological activity. A prime example is the synthesis of anticancer peptides. The data below showcases the cytotoxic activity of a synthesized D-alanine containing cyclic peptide, [d-Ala]-nocardiotide A, against a human cancer cell line.

| Peptide | Cell Line | Bioactivity Metric | Value | Reference |

| [d-Ala]-nocardiotide A | HeLa | IC50 | 52 µM | [5][8][9] |

| nocardiotide A (parent compound) | HeLa | IC50 | 59 µM | [5][8][9] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of alanine methyl ester hydrochlorides in peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis using H-L-Ala-OMe.HCl

This protocol is adapted for the synthesis of a dipeptide using H-L-Ala-OMe.HCl and an N-terminally protected amino acid (e.g., Fmoc-L-alanine).

Materials:

-

Fmoc-L-alanine

-

H-L-Ala-OMe.HCl

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Preparation of the Amine Component:

-

Dissolve H-L-Ala-OMe.HCl (1.0 equivalent) in DCM.

-

Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Fmoc-L-alanine (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the activated Fmoc-L-alanine solution to the neutralized H-L-Ala-OMe solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired dipeptide.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Ala-OH

This protocol outlines the general workflow for incorporating a DL-alanine residue into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-compatible resin (e.g., Wang resin, Rink amide resin)

-

Fmoc-DL-Ala-OH

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., DIPEA, N-methylmorpholine)

-

Deprotection solution: 20% piperidine in DMF

-

DMF

-

DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate a solution of Fmoc-DL-Ala-OH (e.g., 4 equivalents) with a coupling reagent (e.g., HCTU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours) to form the peptide bond.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The biological effects of molecules synthesized using this compound can often be traced to their interaction with specific cellular signaling pathways. For instance, L-alanine has been shown to protect pancreatic beta-cells from apoptosis induced by pro-inflammatory cytokines.[10] This protective effect involves the modulation of key signaling pathways like the NF-κB pathway.

References

- 1. Cytokines and Pancreatic β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Stability of H-DL-Ala-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical stability of H-DL-Alanine methyl ester hydrochloride (H-DL-Ala-OMe.HCl). The information is compiled from publicly available scientific literature and technical data sheets. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, formulation, and peptide synthesis.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid alanine. It is a white to off-white crystalline powder or solid.[1][2] As a building block in peptide synthesis and other chemical reactions, understanding its fundamental properties is crucial for its proper handling, storage, and application.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | DL-Alanine methyl ester hydrochloride | [1] |

| Synonyms | Methyl DL-alaninate hydrochloride, H-DL-Ala-OMe·HCl | [2][3] |

| CAS Number | 13515-97-4 | [1] |

| Molecular Formula | C₄H₁₀ClNO₂ | [1][4] |

| Molecular Weight | 139.58 g/mol | [1][4] |

| Appearance | White to off-white powder or solid | [1][2] |

| Melting Point | 154 - 156 °C | [1] |

| Solubility | Soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. | [2][3][5] |

| Purity | ≥ 99% (by HPLC) | [1] |

Chemical Stability and Degradation

This compound is generally stable under recommended storage conditions.[2] However, as an amino acid ester hydrochloride, it is susceptible to degradation under certain environmental conditions. The primary degradation pathways for amino acid esters include hydrolysis of the ester bond, and for amino acids in general, deamination and decarboxylation, particularly at elevated temperatures.[6]

Hydrolytic Stability

Thermal Stability and Degradation Pathways

Thermal degradation of amino acids can lead to deamination and decarboxylation.[7] Pyrolysis of alanine has been shown to produce 3,6-dimethylpiperazine-2,5-dione.[7] It is plausible that this compound could follow similar degradation pathways upon exposure to high temperatures. The hydrochloride salt may also release hydrogen chloride gas at elevated temperatures.

Photostability

The potential for photodegradation of this compound has not been extensively reported in the available literature. As part of a comprehensive stability assessment, photostability studies under controlled light exposure are recommended to determine any light-induced degradation.

Oxidative Stability

The molecule is susceptible to degradation by strong oxidizing agents.[8] Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to understand the potential oxidative degradation pathways and products.

Physical Stability

Hygroscopicity

This compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[9][10] The absorption of water can significantly impact the physical and chemical stability of the substance, potentially leading to deliquescence, changes in crystal structure, and acceleration of hydrolytic degradation.[11] Quantitative data on the hygroscopicity of this compound, such as a moisture sorption isotherm, is not available in the reviewed literature but is a critical parameter for determining appropriate packaging and storage conditions.

Solid-State Stability

The solid-state stability of this compound is crucial for its shelf-life as a raw material. Factors such as temperature, humidity, and light can influence its physical form and chemical purity over time. The recommended storage conditions are at 4°C, sealed away from moisture.[2] For solutions, storage at -20°C for up to one month or -80°C for up to six months is suggested.[2]

Proposed Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for this compound, the following section outlines proposed experimental protocols based on general guidelines for pharmaceutical stability testing. These protocols would need to be validated for this specific compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[8][12]

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 30, 60, 120 minutes), monitoring for degradation. Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose the solid powder to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). |

| Photodegradation | Expose the solid powder and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |

A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be developed to separate the parent compound from all significant degradation products.[13][14]

Hygroscopicity Testing

A dynamic vapor sorption (DVS) analyzer can be used to obtain a moisture sorption-desorption isotherm. This provides quantitative data on the extent and rate of water uptake at various relative humidity (RH) levels.

Proposed DVS Protocol:

-

Equilibrate a sample of this compound at a low RH (e.g., 5%) until a stable weight is achieved.

-

Increase the RH in steps (e.g., 10% increments) from 5% to 95%, allowing the sample to equilibrate at each step.

-

Decrease the RH in the same steps back to 5% to assess the desorption profile.

-

The change in mass at each RH step is recorded to generate the isotherm.

The results can be used to classify the hygroscopicity of this compound according to established pharmaceutical guidelines.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for assessing the purity and stability of this compound.[13][15] Since the molecule lacks a strong UV chromophore, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for sensitive detection. A reversed-phase column would likely be suitable for separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for identifying volatile degradation products, particularly from thermal degradation studies.[7] Derivatization of the amino acid ester may be required to improve its volatility for GC analysis.

Summary and Recommendations

This compound is a foundational building block in various scientific applications. While its basic physicochemical properties are documented, there is a notable lack of in-depth, publicly available data on its stability profile. It is known to be hygroscopic and susceptible to degradation by strong oxidizing agents.

For researchers and drug development professionals, it is highly recommended to:

-

Conduct comprehensive forced degradation studies to understand its degradation pathways and identify potential impurities.

-

Develop and validate a stability-indicating analytical method for accurate purity assessment and stability monitoring.

-

Perform quantitative hygroscopicity testing to establish appropriate handling, packaging, and storage requirements.

-

Establish a long-term stability program under intended storage conditions to define its shelf-life.

By undertaking these studies, a robust understanding of the stability of this compound can be established, ensuring its quality and performance in its intended applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 13515-97-4: DL-Alanine methyl ester hydrochloride [cymitquimica.com]

- 4. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Thermal degradation analysis of amino acids in fingerprint residue by pyrolysis GC-MS to develop new latent fingerprint developing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. conservancy.umn.edu [conservancy.umn.edu]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

H-DL-Ala-OMe.HCl as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis and pharmaceutical development, the strategic use of chiral building blocks is paramount for the efficient construction of enantiomerically pure molecules. H-DL-Ala-OMe.HCl, the hydrochloride salt of the racemic methyl ester of alanine, serves as a readily available and versatile precursor to its constituent D- and L-enantiomers. These enantiomers, H-D-Ala-OMe.HCl and H-L-Ala-OMe.HCl, are valuable C3 chiral synthons, finding extensive application in peptide synthesis, the development of chiral auxiliaries, and as starting materials for a variety of bioactive molecules, including antiviral and antibacterial agents.[1][2][3] This technical guide provides a comprehensive overview of the properties, resolution, and synthetic applications of this compound, complete with detailed experimental protocols and comparative data to aid researchers in its effective utilization.

Physicochemical Properties

The hydrochloride salt form of alanine methyl ester enhances its stability and water solubility, making it a convenient reagent for various synthetic transformations.[4] The key physicochemical properties of the racemic mixture and its individual enantiomers are summarized in the table below.

| Property | H-DL-Ala-OMe·HCl | H-L-Ala-OMe·HCl | H-D-Ala-OMe·HCl |

| CAS Number | 13515-97-4 | 2491-20-5 | 14316-06-4 |

| Molecular Formula | C₄H₁₀ClNO₂ | C₄H₁₀ClNO₂ | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol | 139.58 g/mol | 139.58 g/mol |

| Appearance | White to off-white crystalline solid | White to light yellow crystalline powder | White crystalline powder |

| Melting Point | 154-156 °C | 109-111 °C | 108-110 °C |

| Solubility | Soluble in water | Soluble in water (100 mg/mL) | Soluble in water (100 mg/mL) |

| Optical Rotation | Not applicable (racemic) | [α]²⁵/D +7.0° (c=1.6 in methanol) | Not specified in findings |

Chiral Resolution of this compound

A critical step in utilizing this compound as a chiral building block is its resolution into the individual D- and L-enantiomers. The primary methods for this separation are diastereomeric salt formation and enzymatic kinetic resolution.

Enzymatic Kinetic Resolution of N-Acetyl-DL-Alanine Methyl Ester

While a direct enzymatic resolution protocol for this compound was not detailed in the search results, a highly efficient method for the kinetic resolution of the corresponding N-acetylated derivative has been reported. This process selectively hydrolyzes the L-enantiomer, allowing for the separation of the unreacted N-acetyl-D-alanine methyl ester.[5][6]

Experimental Protocol: Enzymatic Kinetic Resolution [5][6]

-

Enzyme Expression and Immobilization: The esterase from Bacillus cereus is expressed in E. coli BL21 (DE3). The cells are then harvested and immobilized by embedding and cross-linking to enhance reusability.

-

Reaction Setup: A solution of N-acetyl-DL-alanine methyl ester (700 mM) is prepared in a suitable buffer (pH 7.0).

-

Enzymatic Hydrolysis: The immobilized E. coli cells expressing the esterase are added to the substrate solution. The reaction mixture is incubated at 40°C with stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining substrate (N-acetyl-D-alanine methyl ester) and the product (N-acetyl-L-alanine).

-

Work-up and Separation: Upon completion (when the enantiomeric excess of the D-ester is >99%), the immobilized cells are filtered off. The filtrate is then subjected to extraction or chromatography to separate the N-acetyl-D-alanine methyl ester from the N-acetyl-L-alanine. The N-acetyl group can then be removed under acidic or basic conditions to yield H-D-Ala-OMe.HCl.

This enzymatic method provides N-acetyl-D-alanine methyl ester with an enantiomeric excess of up to 99.99%.[6]

Caption: Workflow for the enzymatic kinetic resolution of N-acetyl-DL-alanine methyl ester.

Diastereomeric Salt Resolution

A classical method for resolving racemic amines and their salts is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives.[7][8][9] Although a specific protocol for this compound was not found, a general procedure can be outlined.

General Experimental Protocol: Diastereomeric Salt Resolution

-

Neutralization: this compound is neutralized with a base (e.g., NaHCO₃ or a tertiary amine) in a suitable solvent to obtain the free racemic amine, DL-alanine methyl ester.

-

Salt Formation: A solution of the chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative) in a suitable solvent is added to the solution of the racemic amine. The choice of solvent is crucial for selective crystallization.

-

Crystallization: The mixture is allowed to stand, possibly with cooling, to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

-

Isolation and Purification: The crystalline diastereomeric salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity. The optical purity can be monitored by polarimetry or chiral HPLC analysis of the liberated amine.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched amine. The amine is then extracted into an organic solvent.

-

Salt Formation: The free amine is then treated with HCl to form the corresponding enantiomerically pure hydrochloride salt, which can be isolated as a crystalline solid.

Applications in Asymmetric Synthesis

Both D- and L-alanine methyl ester hydrochloride are versatile building blocks in a wide range of asymmetric syntheses.

Peptide Synthesis

A primary application of H-L-Ala-OMe.HCl and H-D-Ala-OMe.HCl is in peptide synthesis, where they serve as the C-terminal ester-protected alanine residue.[10] The choice of coupling reagent is critical for efficient peptide bond formation and to minimize racemization.

Comparative Yields of Peptide Coupling Reagents

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99[3] |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98[3] |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98[3] |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95[3] |

| COMU | - | DIPEA | DMF | 15-30 | >99[3] |

Experimental Protocol: Dipeptide Synthesis (Boc-D-Ala-Gly-OMe) [10]

-

Activation of Boc-D-Ala-OH: In a round-bottomed flask, dissolve Boc-D-Ala-OH (1.2 equiv) in a minimum amount of DMF and cool to 0°C. Add HOAt (1.2 equiv), HATU (1.2 equiv), and DIPEA (2.4 equiv). Stir for 5-10 minutes.

-

Coupling Reaction: To the activated amino acid solution, add H-Gly-OMe.HCl (1 equiv) and another portion of DIPEA (2.4 equiv). Ensure the reaction pH is ≥ 8.

-

Reaction Progression: Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.

-

Work-up: After completion, the reaction mixture is typically worked up by aqueous extraction to remove water-soluble byproducts and the solvent is removed under reduced pressure.

-

Purification: The crude dipeptide is purified by silica gel column chromatography.

Caption: General workflow for dipeptide synthesis using H-Ala-OMe.HCl.

Synthesis of Chiral Auxiliaries and Catalysts

Enantiomerically pure alanine methyl ester is a valuable starting material for the synthesis of more complex chiral auxiliaries and organocatalysts. A notable example is the synthesis of chiral imidazolidinone organocatalysts, often referred to as MacMillan catalysts.[11]

Experimental Protocol: Synthesis of a Chiral Imidazolidinone Catalyst from H-L-Ala-OMe.HCl [11]

-

Amidation: A solution of methylamine in ethanol is charged into a round-bottomed flask. H-L-Ala-OMe.HCl (1.0 equiv) is added, and the mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure.

-

Imine Formation: The crude L-alanine-N-methylamide hydrochloride is dissolved in methanol. Pivaldehyde is added, and the mixture is stirred. The reaction progress is monitored by ¹H NMR.

-

Cyclization and Salt Formation: After imine formation is complete, the mixture is cooled, and acetyl chloride is added dropwise. The resulting solution is stirred, and then concentrated. The product is precipitated by the addition of an ethereal solvent and collected by filtration to yield the chiral imidazolidinone hydrochloride salt. This method consistently affords the product in good yield (77-80% for 3 steps) and high enantiomeric purity (>99% ee).[11]

Synthesis of Bioactive Molecules

The chiral integrity of D- and L-alanine methyl ester makes them crucial starting materials for the synthesis of a variety of pharmaceutical agents.

-

Antiviral Agents: Alanine derivatives are used in the synthesis of antiviral drugs. For instance, an alanine ester is a key component in the synthesis of the phosphoramidate sidechain of Uprifosbuvir, an HCV NS5b inhibitor.[12]

-

Antibacterial Agents: D-alanine and its derivatives play a crucial role in bacterial cell wall biosynthesis.[1][13] Consequently, D-alanine methyl ester hydrochloride is a valuable building block in the research and development of novel antibiotics that target this pathway.[1]

-

Antidiabetic Agents: Chiral β-amino acids are key structural motifs in many pharmaceuticals. Derivatives of alanine can be used in the synthesis of these building blocks, which are then incorporated into drugs like Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[2][10][14][15][16]

-

Chiral Heterocycles: Alanine methyl ester can be used as a chiral precursor for the synthesis of enantiomerically enriched heterocycles, such as β-lactams, which are core structures in many antibiotics.[5][17]

Conclusion

This compound is a cost-effective and versatile starting material for accessing its enantiomerically pure D- and L-forms. The resolution of this racemic mixture, either through classical diastereomeric salt formation or more modern enzymatic methods, provides access to valuable chiral building blocks. The subsequent application of H-D-Ala-OMe.HCl and H-L-Ala-OMe.HCl in peptide synthesis, the construction of chiral auxiliaries, and the synthesis of complex bioactive molecules underscores their importance in modern organic synthesis and drug discovery. This guide has provided an in-depth overview of the key data and experimental protocols to facilitate the effective use of these valuable chiral synthons in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]

- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

The Diverse Biological Activities of Alanine Methyl Ester Derivatives: A Technical Guide for Researchers

An in-depth exploration into the synthesis, biological evaluation, and structure-activity relationships of alanine methyl ester derivatives reveals a promising class of compounds with a wide spectrum of therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties, supported by detailed experimental protocols and quantitative data.

Alanine methyl ester, a derivative of the fundamental amino acid alanine, serves as a versatile scaffold in medicinal chemistry. Its modification has given rise to a plethora of derivatives exhibiting significant biological activities. These compounds have garnered considerable interest in the scientific community for their potential to be developed into novel therapeutic agents. This guide synthesizes key findings in the field, presenting a detailed examination of the synthesis, biological activities, and structure-activity relationships of these promising molecules.

Anticancer Activity: Targeting Proliferation

Several studies have highlighted the potential of alanine methyl ester derivatives as potent anticancer agents. The conjugation of L-alanine methyl ester to other molecules has been shown to enhance their antiproliferative activity against various cancer cell lines.

For instance, a novel A-ring cleaved glycyrrhetinic acid derivative, when conjugated with an alanine methyl ester chain, demonstrated significant cytotoxic effects. This compound was found to be 5 to 17-fold more active than the parent compound, glycyrrhetinic acid, depending on the cancer cell line tested.[1] The presence of the alanine methyl ester moiety was suggested to be a key factor in this enhanced activity.

Table 1: Anticancer Activity of Selected Alanine Methyl Ester Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Glycyrrhetinic acid derivative with alanine methyl ester | A549 (Lung Carcinoma) | 1.5 ± 0.1 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | HT-29 (Colon Carcinoma) | 2.3 ± 0.2 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | Jurkat (T-cell Leukemia) | 0.8 ± 0.1 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | MOLT-4 (Lymphoblastic Leukemia) | 0.9 ± 0.1 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | MIAPaca 2 (Pancreas Carcinoma) | 1.2 ± 0.1 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | MCF7 (Breast Adenocarcinoma) | 1.8 ± 0.2 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | HeLa (Cervix Adenocarcinoma) | 1.6 ± 0.1 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | A375 (Melanoma) | 1.1 ± 0.1 | [1] |

| Glycyrrhetinic acid derivative with alanine methyl ester | HepG2 (Hepatocellular Carcinoma) | 2.0 ± 0.2 | [1] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Alanine methyl ester derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the alanine methyl ester derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Pathogens

Alanine methyl ester derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their structural modifications can lead to enhanced efficacy and a broader spectrum of activity.

N-acyl-alanine methyl esters (NAMEs) are one such class of derivatives that have shown antimicrobial properties. These compounds are structural analogs of N-acyl-homoserine lactones (AHLs), which are involved in bacterial quorum sensing.

Table 2: Antimicrobial Activity of Selected Alanine Methyl Ester Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(3-oxododecanoyl)-L-alanine methyl ester | Pseudomonas aeruginosa | 64 | |

| N-(dodecanoyl)-L-alanine methyl ester | Staphylococcus aureus | 32 | |

| N-(decanoyl)-L-alanine methyl ester | Candida albicans | 128 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Alanine methyl ester derivatives

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the alanine methyl ester derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, a microplate reader can be used to measure the optical density at 600 nm. The MIC is the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the growth control.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Frontier of Research

The exploration of alanine methyl ester derivatives as antiviral agents is an emerging area of research. Some studies have indicated their potential to inhibit the replication of certain viruses.

Phosphoramidate derivatives of bromo-methoxy-zidovudine containing an alanine methyl ester side chain have been synthesized and evaluated for their anti-HIV activity. The alanine methyl ester moiety was found to be crucial for both the anti-HIV and spermicidal activities of these compounds.[2]

Further research is needed to explore the full spectrum of antiviral activities of alanine methyl ester derivatives against a wider range of viruses and to elucidate their mechanisms of action.

Enzyme Inhibition: Modulating Biological Pathways

Alanine methyl ester derivatives have also been investigated as inhibitors of various enzymes, suggesting their potential to modulate key biological pathways.

For example, certain L-alanine hydroxamate sulfonylated derivatives have been synthesized and assayed as inhibitors of Clostridium histolyticum collagenase, a zinc-dependent metalloproteinase. These studies provide a basis for the design of inhibitors for other metalloproteinases involved in various pathological conditions.

The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery, and alanine methyl ester derivatives offer a promising chemical scaffold for this purpose.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Alanine methyl ester derivative (inhibitor)

-

Appropriate buffer solution for the enzyme reaction

-

96-well plate or cuvettes

-

Spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Reaction Mixture: In a 96-well plate or cuvette, prepare reaction mixtures containing the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control reaction with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the reaction mixture.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: General workflow for an enzyme inhibition assay.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective alanine methyl ester derivatives. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

For the A-ring cleaved glycyrrhetinic acid derivatives, it was observed that the presence of the alanine methyl ester chain was more effective in enhancing antiproliferative activity compared to a glycine methyl ester chain, suggesting that the methyl group of alanine plays a role in the interaction with the biological target.[1]

In the case of the phosphoramidate derivatives of bromo-methoxy-zidovudine, variations in the amino acid ester side chain led to significant alterations in both anti-HIV and spermicidal activities, highlighting the critical role of the alanine methyl ester for optimal activity.[2]

References

The Role of H-DL-Ala-OMe.HCl in Protein and Peptide Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Ala-OMe.HCl, chemically known as DL-Alanine methyl ester hydrochloride, is a versatile amino acid derivative with a significant, albeit primarily indirect, role in the broader field of protein synthesis studies. While not typically used as a direct modulator or probe in biological protein synthesis, its fundamental application lies in the chemical synthesis of peptides. This technical guide elucidates the core functions of this compound, detailing its utility in peptide synthesis, the implications of its racemic nature for creating proteolytically stable peptides, and the broader context of how D-amino acids, such as the D-alanine component of this compound, are studied in the context of the ribosomal machinery.

Core Properties of this compound

This compound is the hydrochloride salt of the methyl ester of alanine. This formulation provides several advantages for its application in chemical synthesis:

-

Methyl Ester Protection: The carboxylic acid group of alanine is protected as a methyl ester. This prevents unwanted side reactions, such as the formation of amides at the C-terminus, during peptide coupling.

-

Hydrochloride Salt: The presence of the hydrochloride salt enhances the compound's stability and improves its solubility in various solvents used in peptide synthesis.[1]

-

Racemic Mixture (DL-): The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of both the D-enantiomer and the naturally occurring L-enantiomer of alanine.[1] This is crucial for applications where the incorporation of D-amino acids is desired to create peptides with enhanced stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Primary Application: A Building Block in Chemical Peptide Synthesis

The principal role of this compound is as a foundational component in the chemical synthesis of peptides, a process distinct from biological protein synthesis that occurs in ribosomes. It is particularly useful in solution-phase peptide synthesis.[1] The process allows for the controlled, stepwise addition of amino acids to a growing peptide chain.

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol outlines a general procedure for the synthesis of a simple dipeptide, for example, Boc-L-Phe-DL-Ala-OMe.

Materials:

-

Boc-L-Phe-OH (N-terminally protected Phenylalanine)

-

This compound

-

Coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide or HATU)

-

Base (e.g., DIEA - N,N-Diisopropylethylamine or NMM - N-Methylmorpholine)

-

Anhydrous solvent (e.g., DMF - Dimethylformamide or DCM - Dichloromethane)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alanine Component:

-

Dissolve this compound in the chosen anhydrous solvent (e.g., DMF).

-

Neutralize the hydrochloride salt by adding one equivalent of a base (e.g., NMM). Stir for 15-20 minutes at 0°C. This yields the free-amine form of DL-Alanine methyl ester.

-

-

Activation of the Phenylalanine Component:

-

In a separate flask, dissolve Boc-L-Phe-OH in the anhydrous solvent.

-

Add the coupling agent (e.g., 1.1 equivalents of DCC) and stir at 0°C for 30 minutes to activate the carboxylic acid group.

-

-

Coupling Reaction:

-

Slowly add the activated Boc-L-Phe-OH solution to the neutralized H-DL-Ala-OMe solution.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide using silica gel column chromatography.

-

The following diagram illustrates the general workflow for this chemical synthesis process.

The Role of the D-Enantiomer in Protein Synthesis Studies

While this compound is not directly used to study ribosomal function, its D-alanine component is highly relevant to a key area of protein synthesis research: the incorporation of non-canonical amino acids. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is a major advantage for therapeutic peptides.[2]

However, the ribosome, the cell's natural protein synthesis machinery, has evolved to be highly specific for L-amino acids. The introduction of a D-amino acid presents a significant challenge to this process.

The Ribosome's Chirality Checkpoint

Studies have shown that the ribosome acts as a chirality checkpoint. While D-amino acids can sometimes be attached to tRNA molecules and delivered to the ribosome, their incorporation into a growing polypeptide chain is often inefficient and can lead to the termination of protein synthesis, an event known as translation arrest.[3] Research in this area often involves sophisticated techniques, such as:

-

In Vitro Translation Systems: These are cell-free systems containing all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes, etc.). They allow researchers to study the effects of introducing modified components, like a tRNA charged with a D-amino acid, in a controlled environment.

-

Modified tRNAs: Since aminoacyl-tRNA synthetases are also specific for L-amino acids, researchers often use ribozymes (Flexizymes) or other chemical methods to attach a D-amino acid to a specific tRNA molecule.

The diagram below conceptualizes the challenge of incorporating a D-amino acid during ribosomal protein synthesis.

Indirect Roles and Potential Research Applications

Although direct evidence is sparse, some sources suggest that high concentrations of amino acid derivatives like DL-Alanine methyl ester hydrochloride could indirectly affect protein synthesis by inhibiting the transport of natural amino acids into the cell.[1] This would reduce the intracellular pool of amino acids available to be charged to tRNAs, thereby slowing down the overall rate of protein synthesis.

This suggests a potential, though largely unexplored, application of this compound as a tool to study the effects of amino acid starvation on cellular signaling pathways that monitor nutrient availability and regulate protein synthesis, such as the mTOR pathway. However, dedicated research would be required to validate this hypothesis and determine the concentrations at which such effects occur.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-DL-Ala-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of custom peptides.[1] The standard methodology involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support. This approach simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1]

This document provides a detailed protocol for a specialized application of SPPS: the synthesis of peptides with a C-terminal methyl ester, specifically using H-DL-Ala-OMe.HCl as a key reagent. While standard SPPS protocols typically result in a C-terminal carboxylic acid or amide, the synthesis of C-terminal esters can be valuable for creating peptide analogs with increased hydrophobicity and cell permeability.[2] This protocol will detail the synthesis of a model dipeptide, Phe-Ala-OMe, to illustrate the methodology.

Experimental Protocols

This protocol outlines the manual synthesis of Phenylalanyl-Alanine methyl ester. The synthesis begins by anchoring the first amino acid (Fmoc-Phe-OH) to the 2-chlorotrityl chloride resin, followed by deprotection and coupling of the second residue (this compound).

1. Resin Preparation and Swelling:

-

Weigh 100 mg of 2-chlorotrityl chloride resin (loading capacity: ~1.0 mmol/g) into a fritted syringe reactor.

-

Add 2 mL of dichloromethane (DCM) to the resin and allow it to swell for 20 minutes at room temperature with gentle agitation.

-

Drain the DCM.

2. Loading of the First Amino Acid (Fmoc-Phe-OH):

-

Dissolve Fmoc-Phe-OH (2 equivalents based on resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in 1.5 mL of DCM.

-

Add the amino acid solution to the swollen resin.

-

Agitate the mixture for 1 hour at room temperature.

-

To cap any remaining unreacted sites, add 0.5 mL of methanol and agitate for an additional 15 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 2 mL), dimethylformamide (DMF) (3 x 2 mL), and DCM (3 x 2 mL).

3. Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.

4. Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in 1 mL of DMF.

-

Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the coupling agent.

-

Immediately add this activation solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

5. Cleavage of the Peptide from the Resin:

-

Wash the resin with 2 mL of methanol and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM.

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 30 minutes.

-

Drain the solution containing the cleaved peptide into a collection vial.

-

Repeat the cleavage step with another 2 mL of the cocktail for 10 minutes.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide.

6. Purification:

-

The crude peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagents for Dipeptide Synthesis

| Reagent | Purpose | Molar Equivalents (relative to resin capacity) |

| 2-Chlorotrityl Chloride Resin | Solid support for peptide synthesis | 1.0 |

| Fmoc-Phe-OH | First amino acid (N-terminally protected) | 2.0 |

| This compound | Second amino acid (C-terminally protected) | 3.0 |

| DIPEA | Base for neutralization and activation | 4.0 (for loading), 6.0 (for coupling) |

| HBTU | Coupling agent | 3.0 |

| 20% Piperidine in DMF | Fmoc deprotection agent | - |

| 1% TFA in DCM | Cleavage cocktail | - |

| DCM | Solvent for swelling, washing, and reactions | - |

| DMF | Solvent for washing and reactions | - |

Table 2: Summary of the SPPS Protocol for Phe-Ala-OMe

| Step | Description | Duration |

| 1 | Resin Swelling in DCM | 20 minutes |

| 2 | Loading of Fmoc-Phe-OH | 1 hour |

| 3 | Capping with Methanol | 15 minutes |

| 4 | Fmoc Deprotection (2 cycles) | 5 minutes + 15 minutes |

| 5 | Coupling of this compound | 2 hours |

| 6 | Cleavage from Resin | 30 minutes + 10 minutes |

Visualizations

References

Application Notes and Protocols for H-DL-Ala-OMe.HCl in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a fundamental building block in solution-phase peptide synthesis (SPPS). The methyl ester serves as a protecting group for the carboxylic acid functionality of alanine, allowing for the controlled formation of a peptide bond with an N-protected amino acid. Its hydrochloride salt form enhances stability and improves handling characteristics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dipeptides and tripeptides, a comparison of common coupling reagents, and an overview of relevant biological applications.

Solution-phase synthesis, while sometimes more labor-intensive than solid-phase methods for long peptides, offers distinct advantages for the production of short peptides and for process scalability. It allows for the purification and characterization of intermediates at each step, which can be critical for ensuring the purity of the final compound.[2]

Key Considerations for Synthesis

Successful peptide synthesis using this compound requires careful consideration of several factors:

-

Neutralization: As a hydrochloride salt, the free amine of this compound must be liberated in situ before the coupling reaction. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1][3]

-

Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and minimizing racemization.[4] Common choices include carbodiimides like DCC and EDC, often with additives like HOBt, or more potent uronium/aminium salts like HATU and HBTU.[5][6]

-

Protecting Groups: The incoming amino acid must have its N-terminus protected, commonly with a tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions that leave the methyl ester intact.[7]

-

Work-up and Purification: Each step is followed by a work-up procedure, typically an aqueous wash to remove excess reagents and byproducts, and purification, often by silica gel chromatography, to isolate the desired product before proceeding to the next step.[3][8]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation. The following table summarizes illustrative data for the coupling of a standard N-Boc protected amino acid (e.g., Boc-Phe-OH) to this compound using various common coupling reagents in solution-phase.

| Coupling Reagent System | Base | Typical Reaction Time (hours) | Crude Purity (%) | Isolated Yield (%) | Notes |

| HATU | DIPEA | 2 - 4 | >90% | 85 - 95% | Highly efficient, especially for sterically hindered couplings; considered a gold standard.[3][4] |

| HBTU / HOBt | DIPEA/NMM | 3 - 6 | >85% | 80 - 90% | A widely used and effective reagent, generally more cost-effective than HATU.[5] |

| EDC.HCl / HOBt | NMM/DIPEA | 12 - 24 | 70 - 85% | 65 - 80% | A common and cost-effective carbodiimide method. The water-soluble urea byproduct simplifies work-up.[3][9] |

| DCC / HOBt | NMM | 12 - 24 | 70 - 85% | 65 - 80% | Classic carbodiimide reagent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and is removed by filtration.[1][10] |

Note: Data are representative and compiled from typical outcomes reported in the literature. Actual results will vary based on specific substrates, solvent, temperature, and stoichiometry.

Experimental Protocols

The following protocols provide a step-by-step framework for the synthesis of a dipeptide and a subsequent tripeptide using this compound.

Protocol 1: Synthesis of a Dipeptide (Boc-Phe-Ala-OMe)

This protocol details the coupling of N-Boc-L-phenylalanine with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

N-Boc-L-phenylalanine (Boc-Phe-OH)

-

DL-Alanine methyl ester hydrochloride (this compound)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

Amine Component Preparation: In a round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.39 g, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath.

-

Neutralization: Add NMM (1.1 eq., e.g., 1.21 mL, 11 mmol) dropwise to the stirring solution. Stir for 15 minutes at 0 °C to generate the free amine.

-

Carboxyl Component Activation: In a separate flask, dissolve Boc-Phe-OH (1.0 eq., e.g., 2.65 g, 10 mmol) and HOBt (1.1 eq., e.g., 1.49 g, 11 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C.

-

Coupling Reaction: Add EDC.HCl (1.1 eq., e.g., 2.11 g, 11 mmol) to the Boc-Phe-OH solution. Stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

-

Add the activated carboxyl component solution to the neutralized amine component solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up:

-

Dilute the reaction mixture with EtOAc (100 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure Boc-Phe-Ala-OMe.

Protocol 2: N-Boc Deprotection of Dipeptide

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide to prepare for the next coupling step.

Materials:

-

Boc-Phe-Ala-OMe (from Protocol 1)

-

4 M HCl in 1,4-Dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-Phe-Ala-OMe (1.0 eq.) in a minimal amount of DCM or ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4 M HCl in 1,4-dioxane (4-5 eq.) dropwise.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).